

Spectroscopic Profile of 2-(4-Bromophenyl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Bromophenyl)quinoxaline**

Cat. No.: **B1269312**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-(4-Bromophenyl)quinoxaline**, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of **2-(4-Bromophenyl)quinoxaline** has been elucidated through a variety of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **2-(4-Bromophenyl)quinoxaline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.24	s	1H	H-3 (quinoxaline ring)
8.11 - 8.02	m	2H	Ar-H
7.76 - 7.74	m	2H	Ar-H
7.66 - 7.63	m	2H	Ar-H

Solvent: CDCl_3 , Frequency: 300 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **2-(4-Bromophenyl)quinoxaline**

Chemical Shift (δ) ppm	Assignment
150.48	C-2 (quinoxaline ring)
142.70	Quinoxaline Ring Carbon
142.10	Quinoxaline Ring Carbon
141.57	Quinoxaline Ring Carbon
135.47	Bromophenyl Ring Carbon
132.25	Bromophenyl Ring Carbon
130.40	Quinoxaline Ring Carbon
129.73	Bromophenyl Ring Carbon
129.51	Quinoxaline Ring Carbon
129.09	Bromophenyl Ring Carbon
128.89	Quinoxaline Ring Carbon
124.91	Bromophenyl Ring Carbon

Solvent: CDCl_3 , Frequency: 75 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2-(4-Bromophenyl)quinoxaline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H aromatic stretching
~1615	Medium	C=N stretching (quinoxaline ring)
~1580	Medium	C=C aromatic ring stretching
~1489	Strong	C=C aromatic ring stretching
~1070	Strong	C-Br stretching
~830	Strong	C-H out-of-plane bending (p-disubstituted benzene)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **2-(4-Bromophenyl)quinoxaline**

m/z	Ion
285	[M+H] ⁺
287	[M+H+2] ⁺ (due to ⁸¹ Br isotope)

Technique: Electrospray Ionization (ESI)

Experimental Protocols

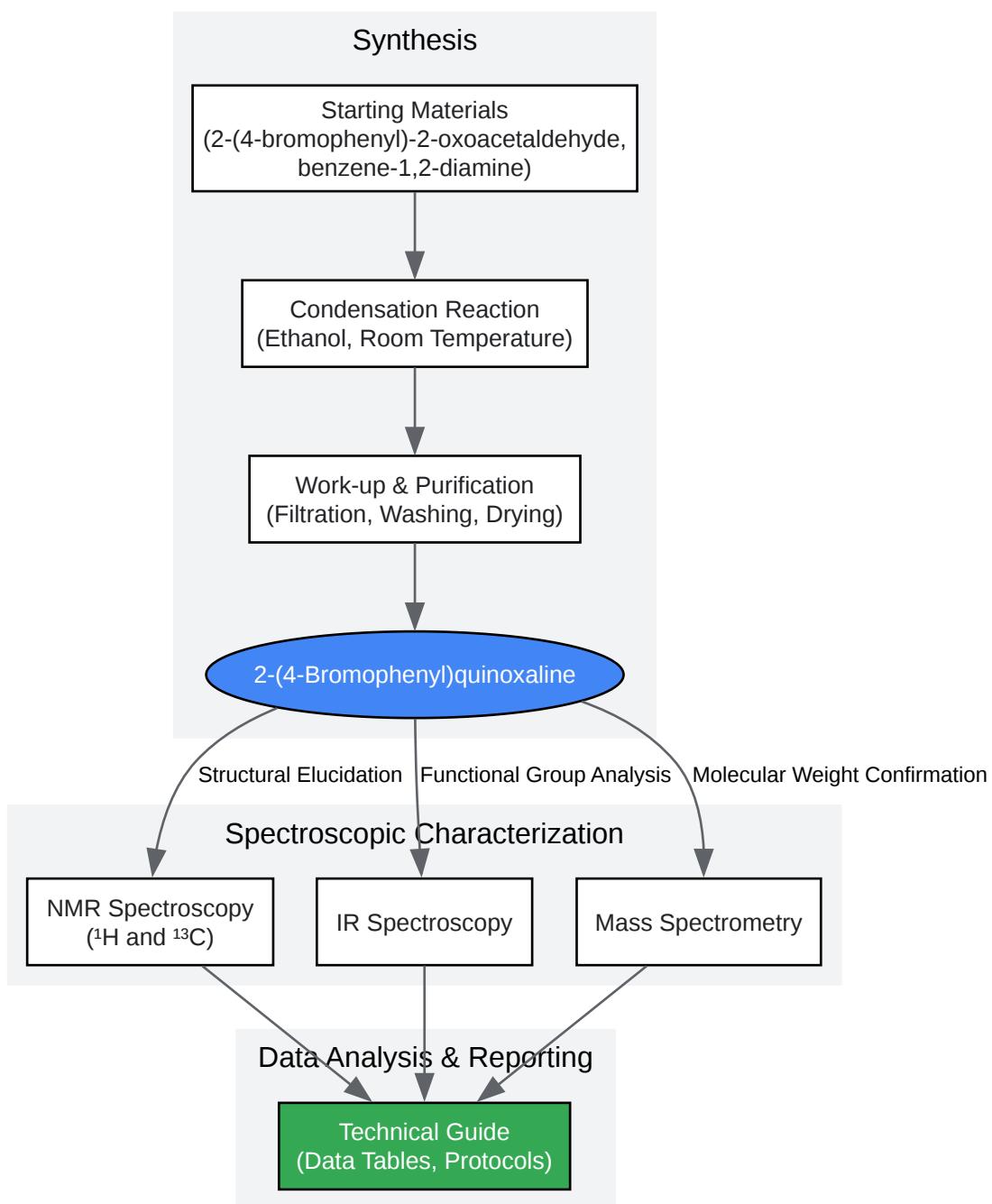
Detailed methodologies for the synthesis and spectroscopic characterization of **2-(4-Bromophenyl)quinoxaline** are provided below.

Synthesis of **2-(4-Bromophenyl)quinoxaline**

A common and effective method for the synthesis of **2-(4-Bromophenyl)quinoxaline** involves the condensation of an appropriate dicarbonyl compound with an o-phenylenediamine derivative.^[1] A typical procedure is as follows:

- A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) is prepared in ethanol (5 ml).
- The mixture is stirred at room temperature.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the resulting precipitate is filtered.
- The collected solid is washed with cold ethanol and then dried to yield the final product.

Spectroscopic Analysis


For the acquisition of NMR spectra, approximately 10-20 mg of the solid **2-(4-Bromophenyl)quinoxaline** sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer.

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The resulting powder was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer and the spectrum was recorded.

Mass spectral analysis was performed using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass spectrum was acquired in the positive ion mode.

Workflow for Synthesis and Characterization

The logical flow from starting materials to the fully characterized product is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-(4-Bromophenyl)quinoxaline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Bromophenyl)quinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269312#spectroscopic-data-for-2-4-bromophenyl-quinoxaline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com